2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a cyanocyclobutyl group, and a hydroxyethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide typically involves multiple steps:
Formation of the cyanocyclobutyl group:
Attachment of the hydroxyethyl group: This step may involve the reaction of an appropriate hydroxyethyl precursor with the intermediate compound.
Formation of the acetamide backbone:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies or as a building block for bioactive compounds.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1-cyanocyclopropyl)-N-(2-hydroxyethyl)acetamide
- 2-Chloro-N-(1-cyanocyclopentyl)-N-(2-hydroxyethyl)acetamide
- 2-Chloro-N-(1-cyanocyclohexyl)-N-(2-hydroxyethyl)acetamide
Uniqueness
2-Chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide is unique due to the specific size and strain of the cyclobutyl ring, which can influence its reactivity and interactions compared to other cycloalkyl derivatives.
Properties
IUPAC Name |
2-chloro-N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c10-6-8(14)12(4-5-13)9(7-11)2-1-3-9/h13H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQKMAZYENIPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N(CCO)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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